3-Methylbenzenesulfinic acid sodium salt
Overview
Description
3-Methylbenzenesulfinic acid sodium salt: is an organic compound with the chemical formula C7H7NaO2S. It is also known as sodium 3-methylbenzenesulfinate. This compound is a white crystalline substance that is soluble in water. It is commonly used as an intermediate in organic synthesis and as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbenzenesulfinic acid sodium salt can be synthesized through the reaction of 3-methylbenzenesulfonyl chloride with sodium carbonate in an alkaline medium. The reaction proceeds as follows: [ \text{3-Methylbenzenesulfonyl chloride} + \text{Sodium carbonate} \rightarrow \text{this compound} + \text{Carbon dioxide} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound typically involves the same reaction but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methylbenzenesulfinic acid sodium salt can undergo oxidation to form 3-methylbenzenesulfonic acid.
Reduction: It can be reduced to form 3-methylbenzene.
Substitution: The compound can participate in substitution reactions where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: 3-Methylbenzenesulfonic acid.
Reduction: 3-Methylbenzene.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: 3-Methylbenzenesulfinic acid sodium salt is used as an intermediate in the synthesis of various organic compounds. It is also employed as a catalyst in organic reactions, particularly in oxidation and reduction processes.
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and other biologically active molecules. Its role as an intermediate makes it valuable in the development of new drugs and therapeutic agents.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as a reducing agent and decolorizing agent in various processes .
Mechanism of Action
The mechanism by which 3-methylbenzenesulfinic acid sodium salt exerts its effects depends on the specific reaction it is involved in. As a catalyst, it can facilitate the transfer of electrons in oxidation-reduction reactions. The sulfinic acid group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Benzenesulfinic acid sodium salt: Similar in structure but lacks the methyl group.
p-Toluenesulfinic acid sodium salt: Similar but with the methyl group in the para position.
Benzenesulfonic acid sodium salt: An oxidized form of benzenesulfinic acid sodium salt.
Uniqueness: 3-Methylbenzenesulfinic acid sodium salt is unique due to the presence of the methyl group at the meta position, which can influence its reactivity and the types of reactions it can undergo. This structural difference can lead to variations in its catalytic properties and its role as an intermediate in organic synthesis .
Properties
IUPAC Name |
sodium;3-methylbenzenesulfinate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Na/c1-6-3-2-4-7(5-6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYKJFVIXLSLSS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15898-38-1 | |
Record name | sodium 3-methylbenzene-1-sulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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